In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenograft Model
Vanicoside B demonstrates statistically significant *in vivo* tumor growth inhibition in a CDK8-dependent model, a profile not established for many in-class analogs like polygonumin A or lapathoside C. In an MDA-MB-231 cell-implanted xenograft mouse model, intraperitoneal administration of vanicoside B at 5 mg/kg and 20 mg/kg (3 times/week for 4 weeks) reduced tumor volumes by 53.85% and 65.72%, respectively, compared to vehicle control . This effect is mechanistically linked to the suppression of CDK8-mediated signaling, a pathway often upregulated in claudin-low TNBC subtypes .
| Evidence Dimension | In vivo tumor volume reduction in MDA-MB-231 xenograft |
|---|---|
| Target Compound Data | 53.85% reduction at 5 mg/kg; 65.72% reduction at 20 mg/kg |
| Comparator Or Baseline | Vehicle control (baseline); other phenylpropanoid glycosides lack comparable *in vivo* CDK8 efficacy data |
| Quantified Difference | 65.72% maximal tumor volume reduction vs. vehicle control |
| Conditions | Nude mouse xenograft model implanted with MDA-MB-231 cells; vanicoside B administered intraperitoneally 3 times/week for 4 weeks |
Why This Matters
Procurement for CDK8-focused oncology research should prioritize vanicoside B over untested phenylpropanoid glycosides due to its validated *in vivo* activity in a clinically relevant model system.
